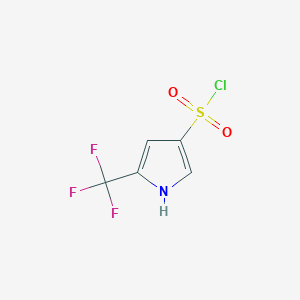

5-(trifluoromethyl)-1H-pyrrole-3-sulfonyl chloride

説明

特性

IUPAC Name |

5-(trifluoromethyl)-1H-pyrrole-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClF3NO2S/c6-13(11,12)3-1-4(10-2-3)5(7,8)9/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTQQTTGHSLGKOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1S(=O)(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Trifluoromethylation of Pyrrole Derivatives

The trifluoromethyl group is typically introduced through electrophilic trifluoromethylation of a suitable pyrrole precursor. Common reagents for this transformation include trifluoromethyl halides or trifluoromethylating agents such as Togni reagents or Ruppert-Prakash reagent, often under metal-catalyzed or radical conditions. The regioselectivity favors substitution at the 5-position due to electronic and steric factors inherent to the pyrrole ring.

Sulfonylation and Chlorination

Following trifluoromethylation, sulfonylation is performed to introduce the sulfonyl chloride group at the 3-position of the pyrrole ring. This step typically involves electrophilic sulfonation using reagents such as chlorosulfonic acid (ClSO3H) or sulfur trioxide (SO3) in chlorinated solvents (e.g., dichloromethane) at low temperatures (around -10°C to 0°C) to minimize side reactions and over-sulfonation.

Subsequently, chlorination of the sulfonic acid intermediate or sulfonate is carried out, often using phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2), to convert the sulfonic acid group into the sulfonyl chloride functionality.

Detailed Reaction Conditions and Mechanistic Insights

| Step | Reagents/Conditions | Purpose/Notes |

|---|---|---|

| Trifluoromethylation | Electrophilic trifluoromethylating agent (e.g., Togni reagent), metal catalyst (Cu, Ag), solvent: acetonitrile or DMF, temperature: 0–25°C | Introduces CF3 group selectively at 5-position of pyrrole ring |

| Sulfonation | Chlorosulfonic acid or SO3, solvent: CH2Cl2, temperature: -10°C to 0°C | Electrophilic substitution at 3-position to form sulfonic acid intermediate |

| Chlorination of sulfonic acid | POCl3 or SOCl2, reflux or elevated temperature | Converts sulfonic acid to sulfonyl chloride group |

- The trifluoromethylation proceeds via electrophilic or radical pathways, depending on the reagent and catalyst system, favoring substitution at the 5-position due to resonance stabilization.

- Sulfonation involves electrophilic aromatic substitution, where the pyrrole nitrogen activates the ring, directing sulfonation regioselectively to the 3-position.

- Chlorination of the sulfonic acid intermediate proceeds via nucleophilic substitution on the sulfonic acid hydroxyl group, replacing it with chloride to form the sulfonyl chloride.

Industrial Production Considerations

For large-scale synthesis, the following optimizations are typically employed:

- Continuous flow reactors to improve heat and mass transfer, ensuring precise temperature control during the exothermic sulfonation and chlorination steps.

- Use of inert atmospheres to prevent moisture-induced hydrolysis of sulfonyl chloride intermediates.

- Advanced purification techniques such as recrystallization or chromatography to achieve high purity, critical for downstream applications.

- Process safety measures due to the corrosive and moisture-sensitive nature of sulfonyl chlorides.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Laboratory Scale | Industrial Scale Adaptation |

|---|---|---|

| Trifluoromethylation reagent | Togni reagent or CF3I with Cu catalyst | More cost-effective trifluoromethyl sources, optimized catalyst loading |

| Sulfonation reagent | Chlorosulfonic acid, CH2Cl2, low temp (-10°C to 0°C) | Continuous flow chlorosulfonic acid dosing, temperature-controlled reactors |

| Chlorination reagent | POCl3 or SOCl2, reflux | Controlled addition of chlorinating agent, in-line monitoring of reaction progress |

| Reaction time | Several hours (4–12 h) | Optimized to shorter times via flow chemistry (1–3 h) |

| Purification method | Column chromatography or recrystallization | Industrial crystallization, solvent recycling |

| Yield | Moderate to high (60–85%) | High yield (>85%) with process optimization |

Research Findings and Literature Insights

- Recent studies emphasize the importance of controlling sulfonation temperature to avoid polysulfonation and degradation of the pyrrole ring.

- Mechanistic investigations reveal that the sulfonyl chloride group can undergo substitution reactions, making the preparation step critical for obtaining a stable intermediate.

- The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which has implications for its use in pharmaceutical intermediates.

- Computational chemistry approaches (e.g., DFT calculations) have been employed to predict regioselectivity and optimize reaction pathways for sulfonylation on trifluoromethyl-substituted pyrroles.

化学反応の分析

Types of Reactions

5-(trifluoromethyl)-1H-pyrrole-3-sulfonyl chloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonyl chloride group to sulfonamide or other reduced forms.

Substitution: The sulfonyl chloride group can be substituted with nucleophiles to form sulfonamide derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfonamides, and other derivatives that retain the trifluoromethyl group and the pyrrole ring structure .

科学的研究の応用

Chemical Synthesis

Building Block in Organic Chemistry

- This compound is primarily utilized as a building block for synthesizing more complex organic molecules. Its reactivity allows for the introduction of various functional groups, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .

Reactions and Transformations

- The compound can undergo several types of chemical reactions:

- Oxidation : It can be oxidized to form sulfonic acids or other oxidized derivatives.

- Reduction : Reduction reactions can convert the sulfonyl chloride group to sulfonamide or other reduced forms.

- Substitution : The sulfonyl chloride group can be substituted with nucleophiles to yield sulfonamide derivatives.

Biological Applications

Pharmaceutical Development

- 5-(Trifluoromethyl)-1H-pyrrole-3-sulfonyl chloride has shown potential as an intermediate in the production of pharmaceutical compounds, particularly those targeting acid secretion inhibition, such as proton pump inhibitors. These compounds are crucial for treating conditions like peptic ulcers and gastroesophageal reflux disease .

Antidiabetic Activity

- Research indicates that derivatives of this compound exhibit antidiabetic activity , making it relevant in the development of new treatments for diabetes. Its trifluoromethyl group enhances lipophilicity, which may improve the bioavailability of these drugs .

Industrial Applications

Material Science

- In industry, this compound is used to produce materials with specific chemical properties, including fluorinated polymers. These materials are valued for their thermal stability and resistance to chemical degradation .

Case Study 1: Synthesis of Sulfonamide Derivatives

A study demonstrated the synthesis of various sulfonamide derivatives using this compound as a precursor. This research highlighted its utility in creating compounds with enhanced biological activity against specific targets, such as enzymes involved in metabolic pathways.

Case Study 2: Antitumor Properties

Research has shown that pyrrole derivatives containing the trifluoromethyl group exhibit moderate antitumor properties against various human cancer cell lines. This finding suggests that this compound could play a role in developing new anticancer agents .

作用機序

The mechanism of action of 5-(trifluoromethyl)-1H-pyrrole-3-sulfonyl chloride involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the sulfonyl chloride group can participate in covalent bonding with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes or receptors involved in various biological pathways .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound is compared below with three closely related sulfonyl chlorides:

Reactivity and Stability

- Electron-Withdrawing Effects: The trifluoromethyl group in the pyrrole derivative enhances electrophilicity at the sulfonyl chloride group compared to non-fluorinated analogues, accelerating reactions with amines or alcohols .

- Heterocycle Influence : Pyrrole’s aromaticity and lone pair delocalization reduce nucleophilic substitution rates compared to pyridine-based analogues, which have stronger electron-withdrawing nitrogen atoms . Thiophene-based derivatives (e.g., ) exhibit higher thermal stability due to sulfur’s polarizability.

- Synthetic Accessibility : Pyrrole sulfonyl chlorides are typically synthesized via chlorination of corresponding sulfonic acids using thionyl chloride (SOCl₂) , whereas pyridine analogues may require harsher conditions like phosphoryl chloride (POCl₃) .

Physicochemical Properties

- Lipophilicity : The pyrrole derivative’s LogP (~2.0–2.5) is lower than the furan-pyrazole hybrid (LogP = 2.50) , reflecting differences in ring polarity.

- Thermal Stability : Thiophene-based compounds (e.g., ) exhibit higher boiling points due to stronger intermolecular interactions, whereas pyrrole derivatives may decompose at lower temperatures.

Key Research Findings

Drug Discovery : Pyrrole sulfonyl chlorides are preferred over pyridine analogues for synthesizing CNS-targeted drugs due to their balanced lipophilicity and blood-brain barrier permeability .

Agrochemicals : Thiophene derivatives (e.g., ) show superior photostability in field applications compared to pyrrole-based compounds.

Catalysis : Pyridine sulfonyl chlorides are more effective in Pd-catalyzed cross-coupling reactions owing to their stronger electron-withdrawing effects .

生物活性

5-(Trifluoromethyl)-1H-pyrrole-3-sulfonyl chloride is a compound of significant interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C5H4ClF3N2O2S

- Molecular Weight : 236.61 g/mol

The compound primarily acts as a sulfonyl chloride, which can participate in various chemical reactions, including nucleophilic substitutions. These reactions are crucial in synthesizing biologically active molecules, particularly in medicinal chemistry.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit bacterial growth, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : Compounds derived from pyrrole structures have been associated with anti-inflammatory properties, potentially useful in managing conditions like arthritis.

- Anticancer Potential : Preliminary studies indicate that derivatives of pyrrole can induce apoptosis in cancer cells, making them candidates for cancer therapy.

Case Studies and Experimental Data

- Antimicrobial Activity :

- Anti-inflammatory Mechanisms :

- Anticancer Activity :

Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 5-(trifluoromethyl)-1H-pyrrole-3-sulfonyl chloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sulfonation and chlorination steps. Key methods include:

- Phosphoryl Chloride-Mediated Chlorination : Reacting precursor heterocycles (e.g., pyrrole derivatives) with phosphoryl chloride (POCl₃) at elevated temperatures (e.g., 100°C) to introduce sulfonyl chloride groups. This method avoids side reactions like hydrolysis by maintaining anhydrous conditions .

- Alkaline-Formaldehyde Reactions : For intermediates requiring aldehyde functionalization, formaldehyde under alkaline conditions can facilitate regioselective substitution, though pH control is critical to prevent decomposition .

Q. Optimization Strategies :

- Temperature Control : Higher temperatures (80–100°C) improve reaction rates but may require reflux setups.

- Solvent Selection : Dichloromethane (DCM) is preferred for extraction due to its low polarity, reducing byproduct carryover .

- Catalyst Screening : While POCl₃ acts as both reagent and solvent, additives like DMF can enhance chlorination efficiency.

Q. Table 1: Synthetic Method Comparison

| Method | Key Reagent | Temperature | Yield Challenges | Reference |

|---|---|---|---|---|

| POCl₃ Chlorination | Phosphoryl chloride | 100°C | Crude product purity | |

| Alkaline Formaldehyde | Formaldehyde | RT–60°C | pH-sensitive intermediates |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹⁹F NMR is critical for confirming trifluoromethyl group integrity, while ¹H/¹³C NMR resolves pyrrole ring substitution patterns. Chemical shifts for sulfonyl chloride (~160 ppm in ¹³C) are diagnostic .

- X-Ray Crystallography : Single-crystal XRD (e.g., using Mo-Kα radiation) determines bond angles and torsional strain in the sulfonyl chloride moiety, essential for understanding reactivity .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and detects chlorine isotopic patterns.

Q. Key Considerations :

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use fume hoods for all manipulations due to sulfonyl chloride’s lachrymatory and corrosive properties .

- Spill Management : Neutralize spills with saturated sodium bicarbonate (NaHCO₃) before disposal .

- Storage : Store in airtight, amber vials at –20°C to prevent moisture ingress and thermal decomposition .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Density Functional Theory (e.g., B3LYP/6-31G*) models the electrophilicity of the sulfonyl chloride group. Fukui indices identify reactive sites for nucleophilic attack (e.g., sulfur atom) .

- Solvent Effects : Polarizable Continuum Models (PCM) simulate solvent polarity’s impact on transition states. For example, DCM stabilizes intermediates better than THF .

- Validation : Compare computed activation energies with experimental kinetic data (e.g., rate constants in acetonitrile vs. DMF) .

Q. How can researchers resolve contradictions in reported biological activities of derivatives?

Methodological Answer:

- Assay Standardization : Discrepancies in anti-proliferative activity (e.g., against cancer cell lines) may arise from variations in cell culture conditions (e.g., serum concentration, incubation time). Use validated protocols like MTT assays with controlled FBS levels .

- Metabolite Interference : Check for hydrolysis products (e.g., sulfonic acids) using LC-MS, which may exhibit off-target effects .

- Structural-Activity Relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on the pyrrole ring) with activity trends using multivariate regression .

Q. What strategies address regioselectivity challenges in functionalizing the pyrrole ring?

Methodological Answer:

- Directing Groups : Introduce temporary protecting groups (e.g., Boc on nitrogen) to steer electrophilic substitution to the 3-position .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor sulfonation at electron-rich positions, while nonpolar solvents may lead to mixed regiochemistry .

- Catalytic Approaches : Pd-catalyzed C–H activation enables site-selective coupling but requires inert atmospheres and ligand optimization (e.g., bidentate phosphines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。